
12,13-DiHOME: A Lipokine Signaling Molecule in
Metabolic Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
threo-12,13-

Dihydroxyoctadecanoic acid

Cat. No.: B15550834 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary
12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) is a bioactive lipid mediator, or

lipokine, that has emerged as a critical signaling molecule in the regulation of energy

metabolism. Primarily synthesized and secreted by brown adipose tissue (BAT) in response to

stimuli such as cold exposure and exercise, 12,13-DiHOME plays a key role in enhancing fatty

acid uptake and utilization in metabolic tissues. Its circulating levels are inversely correlated

with body mass index (BMI) and insulin resistance, highlighting its potential as a therapeutic

target for metabolic diseases, including obesity, type 2 diabetes, and hyperlipidemia. This guide

provides a comprehensive overview of the core biology of 12,13-DiHOME, its signaling

pathways, quantitative data on its effects, and detailed experimental protocols for its study.

Core Biology of 12,13-DiHOME
Biosynthesis and Metabolism
12,13-DiHOME is a diol derivative of the essential fatty acid, linoleic acid. The biosynthesis is a

two-step enzymatic process:

Epoxidation: Linoleic acid is first converted to its epoxide intermediate, 12,13-

epoxyoctadecenoic acid (12,13-EpOME), also known as isoleukotoxin. This reaction is
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catalyzed by cytochrome P450 (CYP) enzymes, with CYP2J and CYP2C subfamilies being

implicated.[1]

Hydrolysis: The epoxide 12,13-EpOME is then hydrolyzed to 12,13-DiHOME by the action of

soluble epoxide hydrolase (sEH).[1][2] The major sEH isoforms expressed in adipose tissue

are encoded by the Ephx1 and Ephx2 genes.[2]

Brown adipose tissue is the primary source of circulating 12,13-DiHOME in response to cold

and exercise.[3][4] These stimuli lead to an upregulation of the enzymes involved in its

synthesis within BAT.[4][5]
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Figure 1: Biosynthesis pathway of 12,13-DiHOME from linoleic acid.

Physiological Roles and Effects
The primary and most well-characterized function of 12,13-DiHOME is the stimulation of fatty

acid uptake in brown adipose tissue and skeletal muscle.[3][6] This action provides fuel for

thermogenesis in BAT and for oxidation in muscle. Other reported physiological effects include:

Enhanced Cold Tolerance: By activating BAT fuel uptake, 12,13-DiHOME administration

improves the ability to maintain body temperature during cold challenges.[5]
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Improved Lipid Homeostasis: 12,13-DiHOME has been shown to reduce circulating

triglyceride levels.[5]

Cardioprotective Effects: Studies suggest a role for 12,13-DiHOME in mediating the

beneficial effects of BAT on cardiac function.[7]

Immune Modulation: 12,13-DiHOME can influence macrophage polarization, skewing them

towards an inflammatory phenotype.[8][9]

Signaling Pathways of 12,13-DiHOME
The signaling mechanism of 12,13-DiHOME is an area of active investigation. While a specific

cell surface receptor has not yet been definitively identified, evidence points towards the

involvement of a G-protein coupled receptor (GPCR).

Translocation of Fatty Acid Transporters
The central mechanism by which 12,13-DiHOME promotes fatty acid uptake is by inducing the

translocation of key fatty acid transporters, namely Fatty Acid Transport Protein 1 (FATP1) and

CD36, from intracellular stores to the plasma membrane.[6][10] This increased cell surface

presence of FATP1 and CD36 enhances the capacity of brown adipocytes and muscle cells to

import fatty acids from the circulation.[6]

Intracellular Signaling
Recent studies suggest that the signaling cascade initiated by 12,13-DiHOME involves a Gq-

coupled protein receptor, leading to an increase in intracellular calcium mobilization. The

inhibition of Gq signaling has been shown to attenuate 12,13-DiHOME-stimulated fatty acid

uptake. The identity of the specific GPCR that binds 12,13-DiHOME remains an active area of

research, with several orphan GPCRs known to be activated by lipid mediators being potential

candidates.
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Figure 2: Proposed signaling pathway of 12,13-DiHOME leading to increased fatty acid

uptake.

Quantitative Data on 12,13-DiHOME Effects
The following tables summarize quantitative data from various studies on the effects of 12,13-

DiHOME.

Table 1: In Vivo Effects of 12,13-DiHOME in Mice

Parameter Species Dose Duration Effect Reference

Cold

Tolerance
Mouse 1 µg/kg Acute

Protected

against a

decrease in

body

temperature

during cold

challenge.

[5]

Serum

Triglycerides

Mouse (diet-

induced

obesity)

10 µg/kg 2 weeks

Decreased

circulating

triglyceride

levels.

[5]

Fatty Acid

Uptake in

BAT

Mouse 1 µg/kg Acute

Increased

BAT-specific

lipid uptake.

[5]

Fatty Acid

Uptake in

Skeletal

Muscle

Mouse Not specified Acute

Increased

skeletal

muscle fatty

acid uptake

and

oxidation.

[1]

Table 2: In Vitro Effects of 12,13-DiHOME
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Cell Type Concentration Duration Effect Reference

Mature Brown

Adipocytes
1 µM 15 min

Increased fatty

acid uptake.
[5]

C2C12 Myotubes Not specified Not specified

Increased fatty

acid uptake and

oxidation.

[1]

THP-1

Macrophages

37.5 µM and 75

µM
24 and 48 hours

Skewed

macrophages

toward an

inflammatory IL-

1βhighCD206low

phenotype.

[8]

Experimental Protocols
Quantification of 12,13-DiHOME by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of 12,13-

DiHOME from plasma or tissue homogenates.
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Figure 3: General workflow for the quantification of 12,13-DiHOME by LC-MS/MS.
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Materials:

Plasma or tissue homogenate

Deuterated internal standard (e.g., 12,13-diHOME-d4)

Methanol (LC-MS grade)

Water with 0.1% formic acid (LC-MS grade)

Acetonitrile with 0.1% formic acid (LC-MS grade)

C18 Solid Phase Extraction (SPE) cartridges

Nitrogen evaporator

UPLC-MS/MS system with a C18 column

Procedure:

Sample Preparation: a. To 100 µL of plasma or tissue homogenate, add a known amount of

deuterated internal standard. b. Precipitate proteins by adding 3 volumes of ice-cold

methanol. Vortex and incubate at -20°C overnight. c. Centrifuge to pellet the precipitated

proteins.

Solid Phase Extraction (SPE): a. Condition a C18 SPE cartridge with methanol followed by

water. b. Load the supernatant from the protein precipitation step onto the conditioned

cartridge. c. Wash the cartridge with a low percentage of organic solvent (e.g., 15%

methanol in water) to remove polar impurities. d. Elute 12,13-DiHOME and other lipids with a

high percentage of organic solvent (e.g., methanol or methyl formate).

Evaporation and Reconstitution: a. Dry the eluate under a stream of nitrogen. b. Reconstitute

the dried extract in a small volume of the initial mobile phase (e.g., 50:50 water:acetonitrile

with 0.1% formic acid).

LC-MS/MS Analysis: a. Inject the reconstituted sample onto a C18 column (e.g., 2.1 x 100

mm, 1.7 µm). b. Use a gradient of water with 0.1% formic acid (Mobile Phase A) and

acetonitrile with 0.1% formic acid (Mobile Phase B) for chromatographic separation. c.
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Perform detection using a triple quadrupole mass spectrometer in Multiple Reaction

Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for 12,13-

DiHOME and its deuterated internal standard. d. Quantify by comparing the peak area ratio

of the analyte to the internal standard against a calibration curve prepared with known

concentrations of a 12,13-DiHOME analytical standard.

In Vitro Fatty Acid Uptake Assay
This protocol describes a method to measure the effect of 12,13-DiHOME on fatty acid uptake

in cultured adipocytes or muscle cells using a fluorescent fatty acid analog.

Materials:

Differentiated adipocytes (e.g., from primary brown preadipocytes) or myotubes (e.g.,

C2C12) cultured in appropriate plates.

12,13-DiHOME stock solution (e.g., in ethanol or DMSO).

Serum-free culture medium.

Fluorescently labeled fatty acid analog (e.g., BODIPY-C12).

Bovine serum albumin (BSA), fatty acid-free.

Phosphate-buffered saline (PBS).

Fluorescence plate reader or fluorescence microscope.

Procedure:

Cell Preparation: a. Seed and differentiate cells to maturity in a multi-well plate suitable for

fluorescence measurement. b. On the day of the assay, wash the cells twice with warm PBS.

12,13-DiHOME Treatment: a. Prepare a working solution of 12,13-DiHOME in serum-free

medium containing fatty acid-free BSA. A final concentration of 1 µM is a common starting

point.[5] Include a vehicle control (medium with BSA and the same concentration of the

solvent used for the stock solution). b. Incubate the cells with the 12,13-DiHOME or vehicle

solution for a specified time (e.g., 15-30 minutes) at 37°C.
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Fatty Acid Uptake: a. Prepare the fatty acid uptake solution containing the fluorescent fatty

acid analog complexed with BSA in serum-free medium. b. After the pre-incubation with

12,13-DiHOME, remove the treatment solution and add the fatty acid uptake solution to the

cells. c. Incubate for a defined period (e.g., 5-15 minutes) at 37°C.

Measurement: a. Stop the uptake by removing the fatty acid solution and washing the cells

rapidly with ice-cold PBS containing a fatty acid uptake inhibitor (e.g., phloretin) or a high

concentration of unlabeled fatty acids. b. Measure the intracellular fluorescence using a

fluorescence plate reader or visualize the uptake with a fluorescence microscope. c.

Normalize the fluorescence intensity to the protein content of each well.

Assessment of CD36/FATP1 Translocation by Cell
Surface Biotinylation
This protocol outlines a method to quantify the amount of CD36 and FATP1 on the cell surface

in response to 12,13-DiHOME treatment.

Materials:

Differentiated adipocytes or myotubes.

12,13-DiHOME.

Sulfo-NHS-SS-Biotin (cell-impermeable biotinylation reagent).

Quenching buffer (e.g., PBS with 100 mM glycine).

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

Streptavidin-agarose beads.

SDS-PAGE and Western blotting reagents.

Primary antibodies against CD36 and FATP1.

Procedure:
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Cell Treatment: a. Treat cells with 12,13-DiHOME or vehicle as described in the fatty acid

uptake assay protocol.

Cell Surface Biotinylation: a. After treatment, wash the cells with ice-cold PBS. b. Incubate

the cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes on ice with gentle rocking to label

cell surface proteins. c. Quench the reaction by washing the cells with quenching buffer.

Cell Lysis and Protein Isolation: a. Lyse the cells with lysis buffer and collect the total protein

lysate. b. Determine the protein concentration of the lysates.

Pull-down of Biotinylated Proteins: a. Incubate a portion of the total lysate with streptavidin-

agarose beads to capture the biotinylated (cell surface) proteins. b. Wash the beads

extensively to remove non-biotinylated proteins.

Western Blot Analysis: a. Elute the biotinylated proteins from the beads by boiling in SDS-

PAGE sample buffer. b. Separate the eluted proteins (cell surface fraction) and a portion of

the total cell lysate by SDS-PAGE. c. Transfer the proteins to a membrane and perform

Western blotting using primary antibodies against CD36 and FATP1. d. Quantify the band

intensities to determine the relative amount of CD36 and FATP1 in the cell surface fraction

compared to the total lysate. An increase in the ratio of surface to total protein indicates

translocation to the plasma membrane.

Therapeutic Potential and Future Directions
The ability of 12,13-DiHOME to promote fatty acid uptake and utilization in thermogenic fat and

muscle makes it a compelling therapeutic target for metabolic disorders. Strategies aimed at

increasing endogenous 12,13-DiHOME levels, such as through the modulation of its

synthesizing enzymes, or the development of stable mimetics, could offer novel approaches for

the treatment of obesity, type 2 diabetes, and hyperlipidemia.[6][11][12]

Future research will likely focus on the definitive identification of the 12,13-DiHOME receptor,

which will be instrumental in designing targeted therapeutics and further elucidating its

signaling pathways. A deeper understanding of the regulation of its biosynthesis and its diverse

physiological roles in different tissues will also be crucial for harnessing its full therapeutic

potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15550834?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15550834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

